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1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Physicochemical profiling Lipophilicity ADME prediction

1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 1012951-31-3) is a synthetic small molecule belonging to the phenoxyalkylbenzimidazole (PAB) class. It features a 2-methyl-substituted benzimidazole core linked via a propan-2-ol spacer to a 4-ethylphenoxy terminus, with a molecular formula of C19H22N2O2 and a molecular weight of 310.39 g/mol.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B4903378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O
InChIInChI=1S/C19H22N2O2/c1-3-15-8-10-17(11-9-15)23-13-16(22)12-21-14(2)20-18-6-4-5-7-19(18)21/h4-11,16,22H,3,12-13H2,1-2H3
InChIKeyPFCZFRHUAPOFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 1012951-31-3) is a synthetic small molecule belonging to the phenoxyalkylbenzimidazole (PAB) class [1]. It features a 2-methyl-substituted benzimidazole core linked via a propan-2-ol spacer to a 4-ethylphenoxy terminus, with a molecular formula of C19H22N2O2 and a molecular weight of 310.39 g/mol . The compound is supplied as a racemic mixture and is cataloged as a screening compound (e.g., ChemDiv ID D510-0561), with measured logP of 4.209, logD (pH 7.4) of 4.2085, aqueous solubility logSw of -4.0677, and a polar surface area (PSA) of 35.06 Ų . These physicochemical parameters place the compound in a property space consistent with moderately lipophilic, membrane-permeable small molecules suitable for cell-based phenotypic screening and target-based assays.

Why 1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol Cannot Be Interchanged with In-Class Benzimidazole Analogs


Within the phenoxyalkylbenzimidazole (PAB) chemotype, minor structural modifications produce large-magnitude shifts in both target potency and selectivity. Published structure–activity relationship (SAR) data for the PAB series demonstrate that altering the substituent at the benzimidazole 2-position or the terminal phenoxy ring can change the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis by 10- to >100-fold and can shift the selectivity index (SI = TC₅₀/MIC) from single-digit to >800 [1]. In the most extensively characterized sub-series, the difference between a 6-methyl and a 6-methoxy substituent on the benzimidazole core alone resulted in a ~10-fold loss of antitubercular activity (MIC 0.085 μM vs. 2.5 μM) [2]. Therefore, assuming that any benzimidazole–phenoxypropanol hybrid will exhibit equivalent biological performance is not supported by the quantitative SAR evidence. The specific substitution pattern of the target compound—2-methyl on benzimidazole with 4-ethyl on the phenoxy ring—occupies a distinct and sparsely explored region of the PAB chemical space, making its procurement decision non-interchangeable with that of any in-class analog.

Quantitative Differentiation Evidence for 1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol vs. Closest Structural Analogs


Lipophilicity Differentiation: +0.51 logP Increase vs. 4-Methylphenoxy Analog Drives Predicted Membrane Partitioning

The target compound (4-ethylphenoxy) exhibits a measured logP of 4.209, which is 0.507 log units higher than that of its closest commercially available analog, 1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol (ChemDiv D510-0559; logP = 3.702) . The corresponding logD (pH 7.4) values are 4.209 vs. 3.701, confirming that the difference is not pH-dependent . This 0.51 logP increment, attributable solely to the replacement of a 4-methyl with a 4-ethyl group on the phenoxy ring, translates to an approximately 3.2-fold higher predicted octanol–water partition coefficient. Both compounds share identical hydrogen bond acceptor/donor counts (3/1) and polar surface area (35.06 Ų) , isolating lipophilicity as the sole differential physicochemical parameter.

Physicochemical profiling Lipophilicity ADME prediction

2-Methyl vs. 2-Ethyl Benzimidazole Substitution: A Critical Determinant of PAB-Class Antitubercular Potency Based on Published SAR

Published SAR for the PAB series reveals that the nature of the 2-alkyl substituent on the benzimidazole ring is a primary potency driver. In Chandrasekera et al. (2015), the exemplar compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole served as the starting point for optimization, with the most potent analogs retaining a 2-ethyl group and achieving MIC values as low as 52 nM against M. tuberculosis H37Rv [1]. The 2-ethyl analog of the target compound—1-(2-ethylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol (CAS 1018127-34-8, MW 324.4)—differs by a single methylene unit at the benzimidazole 2-position . In the published PAB SAR, replacing a 2-ethyl with other substituents (e.g., 2-methyl in the context of anilinyl-linked PABs) was associated with altered MIC values; the 2017 follow-up study demonstrated that the addition of a 6-methyl group to the benzimidazole core in the context of a 2-ethyl substituent could either retain or enhance potency (MIC 0.085 μM) while a 6-methoxy substitution caused a ~10-fold potency loss [2]. Although the target compound's 2-methyl substitution has not been directly tested in published PAB antitubercular assays, the available SAR framework establishes that the 2-position substituent identity is a non-interchangeable determinant of biological activity.

Antitubercular drug discovery Structure–activity relationship QcrB inhibition

Class-Level Evidence: Phenoxyalkylbenzimidazole Scaffold Confers QcrB-Mediated Antitubercular Activity with Nanomolar Potency Achievable Through Optimized Substitution

The phenoxyalkylbenzimidazole (PAB) class to which the target compound belongs has been mechanistically characterized as targeting QcrB, the cytochrome b subunit of the mycobacterial cytochrome bc₁ oxidase [1]. In the 2017 ACS Infectious Diseases study, QcrB mutant strains (QcrBᴹ³⁴²ᵀ) were resistant to all PAB compounds tested, with 78% of compounds showing ≥10-fold MIC shifts compared to wild-type M. tuberculosis, confirming target engagement across the series [1]. The most optimized PAB analogs achieved MIC₉₀ values as low as 0.040 μM (40 nM) with selectivity indices (TC₅₀/MIC) of 275–>893 against Vero cells [1]. A separate 3D-QSAR analysis of 31 PAB compounds reported MIC₉₀ values spanning 0.10–20 μM, demonstrating that the scaffold is tunable across a >200-fold potency range [2]. While the target compound itself lacks published MIC data, its structural conformity to the PAB pharmacophore—benzimidazole core, alkyl linker, and terminal phenoxy group—places it within a validated antitubercular chemotype with a known molecular target. The specific combination of 2-methyl (benzimidazole) and 4-ethyl (phenoxy) substituents has not been evaluated in published PAB SAR studies, representing an untested but pharmacophorically compliant chemical space.

Tuberculosis QcrB inhibition Electron transport chain

Aqueous Solubility Deficit vs. 4-Methyl Analog: -0.33 ΔlogSw Confirms Reduced Solubility Must Be Factored Into Assay Design

The target compound exhibits a predicted logSw of -4.068, compared to -3.739 for the 4-methylphenoxy analog (ChemDiv D510-0559), representing a ΔlogSw of -0.329 . This corresponds to an approximately 2.1-fold lower predicted aqueous solubility for the 4-ethyl derivative. The solubility deficit is consistent with the ~0.51 logP increase driven by the additional methylene group and is not compensated by any change in hydrogen bonding capacity (both compounds have 3 HBA and 1 HBD) . At logSw of -4.068, the target compound is predicted to have aqueous solubility in the low micromolar range (~8.5 × 10⁻⁵ mol/L), which may necessitate DMSO stock solution preparation and careful control of final solvent concentration in cell-based assays.

Aqueous solubility Assay compatibility Formulation

Racemic Nature as a Procurement Consideration: Chirality at the Propan-2-ol Carbon Creates Two Enantiomers with Potentially Divergent Target Engagement

The target compound is supplied as a racemic mixture, as indicated by the 'RACEMIC MIXTURE' designation in the ChemDiv catalog . The chiral center at the propan-2-ol carbon (C-2 of the hydroxypropyl linker) generates (R)- and (S)-enantiomers that may exhibit differential binding to chiral biological targets such as QcrB. The closely related 4-methyl analog is also supplied as a racemate , confirming that this is a class-wide characteristic for this sub-series of ChemDiv screening compounds. In the published PAB literature, the stereochemistry of the linker hydroxyl group has not been systematically explored, meaning that no published data exist to indicate whether one enantiomer is preferentially responsible for target engagement, cytotoxicity, or metabolic clearance [1]. For procurement purposes, this means that the racemic mixture may exhibit an apparent potency that is a composite of both enantiomers' activities, and follow-up chiral resolution may be required to deconvolute the contribution of each stereoisomer.

Stereochemistry Enantioselectivity Chiral resolution

Research and Industrial Application Scenarios for 1-(4-Ethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol Based on Quantitative Differentiation Evidence


Antitubercular Phenotypic Screening with QcrB as the Mechanistic Hypothesis

The compound is best deployed in whole-cell M. tuberculosis H37Rv phenotypic screening campaigns where QcrB inhibition is a desired or hypothesized mechanism. The established PAB-class SAR [1] and QcrB target validation [2] provide a mechanistic framework for interpreting positive hits. The compound's logP of 4.209 and PSA of 35.06 Ų predict adequate mycobacterial cell wall permeability. Researchers should include a QcrB mutant strain (e.g., QcrBᴹ³⁴²ᵀ) as a counterscreen to confirm on-target activity. The 2-methyl (rather than 2-ethyl) substitution on benzimidazole may confer differential metabolic stability or target kinetics relative to published PAB analogs, making this compound a useful probe for expanding the PAB SAR landscape.

Lipophilicity-Driven Comparator Studies in ADME Profiling Panels

With a logP of 4.209 vs. 3.702 for the 4-methyl analog , this compound provides a controlled chemical probe for isolating the effect of a +0.5 logP increment on ADME parameters—including microsomal stability, plasma protein binding, and Caco-2 permeability—while holding all other pharmacophoric features constant (same HBA/HBD count, same PSA) . Such head-to-head comparator studies can inform lead optimization strategies where lipophilicity is being titrated to balance potency and metabolic clearance. The published observation that PAB compounds are rapidly metabolized in human liver microsomes [1] makes this pair particularly relevant for understanding the relationship between logP and oxidative metabolism within the PAB series.

Enantioselectivity Profiling in Target-Based QcrB Biochemical Assays

Given that the compound is supplied as a racemic mixture and that no published enantiomer-specific PAB data exist [2], a high-value application is chiral resolution followed by comparative testing of the isolated (R)- and (S)-enantiomers in QcrB biochemical or biophysical assays. Differential enantiomer activity could reveal critical stereochemical requirements for QcrB binding that have not been captured in the existing flat-structure SAR. This application is particularly relevant for groups seeking to generate novel intellectual property around the PAB chemotype.

Screening Library Diversification for Mycobacterial Electron Transport Chain Inhibitor Discovery

The compound's unique substitution pattern—2-methylbenzimidazole combined with 4-ethylphenoxy—occupies a region of PAB chemical space not represented in the published SAR tables of Chandrasekera et al. (2015, 2017) [1][2]. As such, it serves as a diversity element in screening libraries targeting the mycobacterial electron transport chain. The measured logD of 4.209 predicts sufficient lipophilicity for membrane penetration, while the 2-methyl group (vs. the more common 2-ethyl in published PABs) may alter the compound's metabolic soft spots, potentially addressing the rapid hepatic clearance liability noted for earlier PAB analogs [1].

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